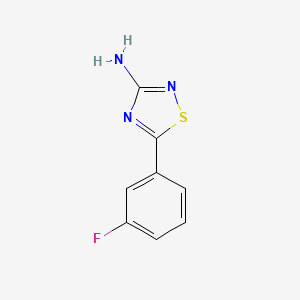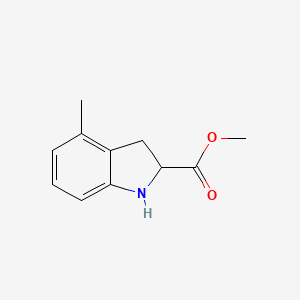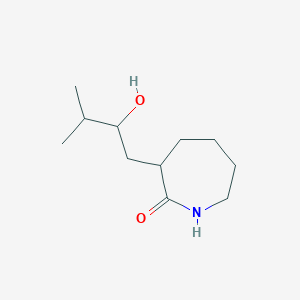
3-(2-Hydroxy-3-methylbutyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-3-methylbutyl)azepan-2-one is a chemical compound with the molecular formula C11H21NO2 It contains a seven-membered ring structure with a secondary amide and a secondary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3-methylbutyl)azepan-2-one typically involves the reaction of azepan-2-one with 2-hydroxy-3-methylbutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Purification of the final product is typically achieved through techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-3-methylbutyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Oxo-3-methylbutyl)azepan-2-one.
Reduction: Formation of 3-(2-Hydroxy-3-methylbutyl)azepan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(2-Hydroxy-3-methylbutyl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-3-methylbutyl)azepan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxy-2-methylbutyl)azepan-2-one
- 3-(2-Hydroxy-3-methylpentyl)azepan-2-one
- 3-(2-Hydroxy-3-methylhexyl)azepan-2-one
Uniqueness
3-(2-Hydroxy-3-methylbutyl)azepan-2-one is unique due to its specific structural features, such as the presence of a secondary alcohol and a secondary amide within a seven-membered ring.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-(2-hydroxy-3-methylbutyl)azepan-2-one |
InChI |
InChI=1S/C11H21NO2/c1-8(2)10(13)7-9-5-3-4-6-12-11(9)14/h8-10,13H,3-7H2,1-2H3,(H,12,14) |
InChI Key |
PIEOKEOUBQKFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1CCCCNC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)




![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)
![4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13167960.png)
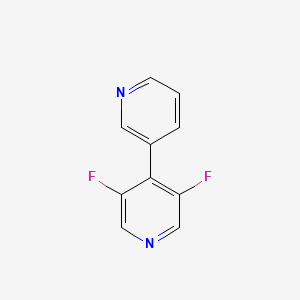
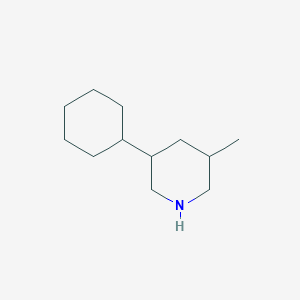
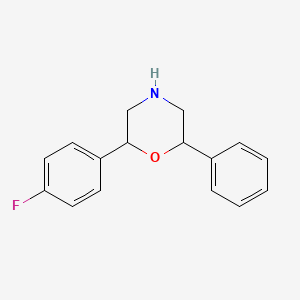
![2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13167985.png)
